Cas no 2228295-65-4 (4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole)

4-(1-Ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole is a specialized pyrazole derivative featuring a unique ethynylcyclopropyl substituent, which enhances its reactivity and potential utility in synthetic chemistry. The compound's structural framework, combining a pyrazole core with an isobutyl group at the N1 position, offers steric and electronic modulation, making it valuable for applications in medicinal chemistry and material science. The ethynylcyclopropyl moiety provides a versatile handle for further functionalization via click chemistry or cross-coupling reactions. Its well-defined molecular architecture ensures consistent performance in research settings, particularly in the development of novel heterocyclic compounds or as a building block for targeted synthesis.
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole structure
2228295-65-4 structure
商品名:4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
CAS番号:2228295-65-4
MF:C12H16N2
メガワット:188.268842697144
CID:5891501
PubChem ID:165682979

4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
    • EN300-1778525
    • 2228295-65-4
    • インチ: 1S/C12H16N2/c1-4-12(5-6-12)11-7-13-14(9-11)8-10(2)3/h1,7,9-10H,5-6,8H2,2-3H3
    • InChIKey: LEKDGFMKDXKCKT-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(C)C)C=C(C=N1)C1(C#C)CC1

計算された属性

  • せいみつぶんしりょう: 188.131348519g/mol
  • どういたいしつりょう: 188.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1778525-0.25g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
0.25g
$1642.0 2023-09-20
Enamine
EN300-1778525-0.5g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
0.5g
$1714.0 2023-09-20
Enamine
EN300-1778525-10.0g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
10g
$7681.0 2023-06-02
Enamine
EN300-1778525-1g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
1g
$1785.0 2023-09-20
Enamine
EN300-1778525-0.05g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
0.05g
$1500.0 2023-09-20
Enamine
EN300-1778525-5g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
5g
$5179.0 2023-09-20
Enamine
EN300-1778525-10g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
10g
$7681.0 2023-09-20
Enamine
EN300-1778525-0.1g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
0.1g
$1572.0 2023-09-20
Enamine
EN300-1778525-1.0g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
1g
$1785.0 2023-06-02
Enamine
EN300-1778525-2.5g
4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228295-65-4
2.5g
$3501.0 2023-09-20

4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole 関連文献

4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazoleに関する追加情報

Introduction to 4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole (CAS No. 2228295-65-4)

4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2228295-65-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif known for its broad biological activity and utility in drug development. The presence of functional groups such as an ethynylcyclopropyl moiety and an isobutyl substituent at the 1-position of the pyrazole ring imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in synthetic chemistry and drug discovery.

The pyrazole scaffold is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 5. Pyrazoles and their derivatives have been extensively studied due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The structural flexibility of pyrazoles allows for the introduction of various substituents, which can modulate their pharmacokinetic and pharmacodynamic profiles. In particular, the 1-ethynylcyclopropyl group introduces a reactive triple bond that can participate in further functionalization via cross-coupling reactions, while the isobutyl group enhances lipophilicity, potentially improving membrane permeability and oral bioavailability.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex pyrazole derivatives like 4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole. Techniques such as palladium-catalyzed Sonogashira coupling have been employed to introduce the ethynylcyclopropyl moiety, while Nucleophilic substitution reactions have been utilized to incorporate the isobutyl group. These synthetic strategies highlight the compound's feasibility for large-scale production and structural diversification.

In terms of biological activity, preliminary studies on 4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole have revealed intriguing interactions with biological targets. The compound has demonstrated potential inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. For instance, computational modeling studies suggest that the pyrazole core can engage with binding pockets of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, the electron-withdrawing nature of the ethynylcyclopropyl group may enhance binding affinity through electrostatic interactions with positively charged residues in target proteins.

The isobutyl substituent at the 1-position of the pyrazole ring contributes to hydrophobicity, which is often a critical factor in drug design for achieving optimal solubility and cell membrane penetration. This feature makes 4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole a valuable scaffold for developing novel therapeutics that require efficient delivery systems. Furthermore, its structural similarity to known bioactive compounds suggests that it may exhibit synergistic effects when combined with other drugs in polypharmacological regimens.

Current research is focused on optimizing synthetic routes to improve yield and purity while exploring modifications to enhance bioactivity. For example, derivatization of the ethynylcyclopropyl group with different functionalized alkenes or heteroaromatics could lead to novel analogs with improved pharmacological profiles. Similarly, exploring alternative substituents at the 1-position might reveal new mechanisms of action or broaden therapeutic applications.

The integration of high-throughput screening (HTS) technologies has accelerated the identification of lead compounds from libraries like those containing 4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole. By leveraging HTS platforms, researchers can rapidly assess binding affinities and functional activities against a wide range of targets, facilitating rapid hit-to-lead optimization. This approach aligns with modern drug discovery paradigms that emphasize efficiency and data-driven decision-making.

In conclusion,4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole (CAS No. 2228295-65-4) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological relevance positions it as a key candidate for further development. As synthetic methodologies continue to evolve and high-throughput screening becomes more sophisticated,pyrazole derivatives like this one will remain at the forefront of medicinal chemistry innovation.

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